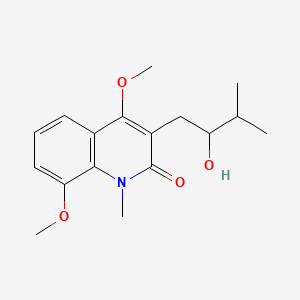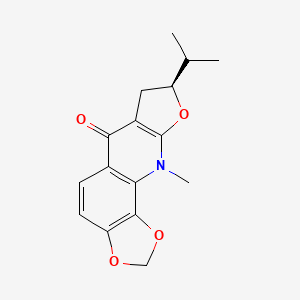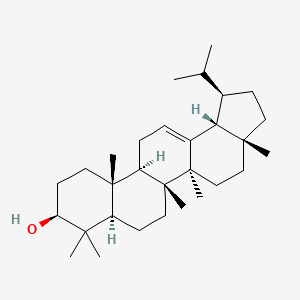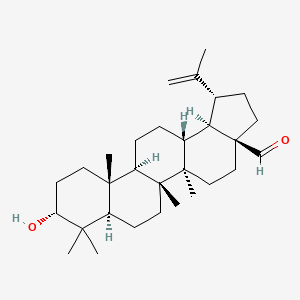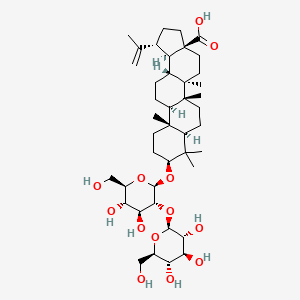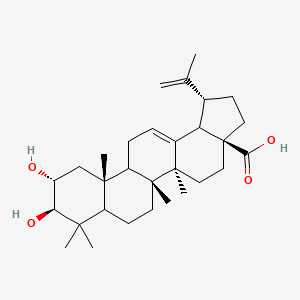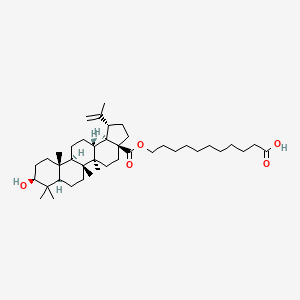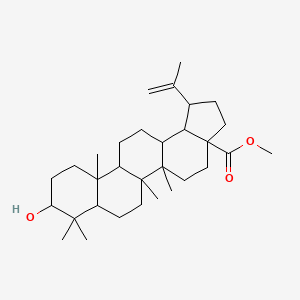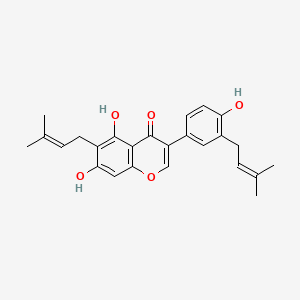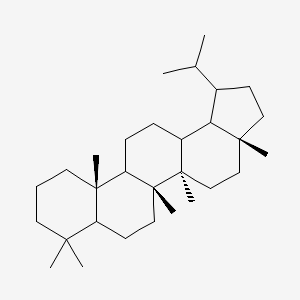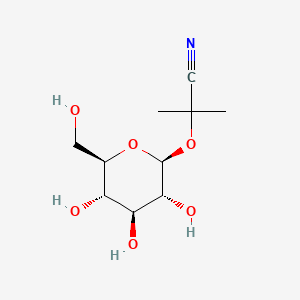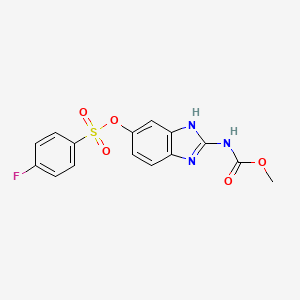
Luxabendazol
Descripción general
Descripción
Luxabendazole es un agente antihelmíntico carbamato de benzimidazol. Ha demostrado eficacia contra una amplia gama de nematodos gastrointestinales, trematodos y cestodos en estudios con animales . Este compuesto es particularmente notable por su actividad de amplio espectro y su posible uso en el tratamiento de diversas infecciones parasitarias.
Aplicaciones Científicas De Investigación
Luxabendazole tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados de benzimidazol.
Biología: Luxabendazole se emplea en estudios que investigan los mecanismos de acción de los agentes antihelmínticos.
Medicina: Se está investigando su posible uso en el tratamiento de infecciones parasitarias en humanos y animales.
Industria: Luxabendazole se utiliza en el desarrollo de productos farmacéuticos veterinarios y otros productos relacionados
Mecanismo De Acción
Luxabendazole ejerce sus efectos uniéndose al sitio sensible a la colchicina de la tubulina, inhibiendo su polimerización en microtúbulos. Esta interrupción de la formación de microtúbulos conduce a alteraciones degenerativas en las células intestinales de los parásitos, provocando en última instancia su inmovilización y muerte . Los objetivos moleculares incluyen los microtúbulos en las células del parásito, y las vías implicadas están relacionadas con la inhibición de la absorción de glucosa y la producción de energía.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Luxabendazole interacts with various biomolecules in its role as an anthelmintic agent. It has been observed to cause a decrease in free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae . This suggests that Luxabendazole may interact with enzymes involved in glucose and glycogen metabolism. Additionally, Luxabendazole has been found to inhibit fumarate reductase activity , indicating its interaction with this enzyme.
Cellular Effects
Luxabendazole exerts effects on various types of cells and cellular processes. In muscle-stage Trichinella spiralis larvae, Luxabendazole treatment resulted in a decrease in free glucose and glycogen levels . This suggests that Luxabendazole influences cellular metabolism, particularly carbohydrate metabolism.
Molecular Mechanism
Luxabendazole exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of tubulin binding . Luxabendazole inhibits the binding of colchicine to tubulin, which is a competitive process with an inhibition constant (Ki) of 0.9×10−7 M . This suggests that Luxabendazole may exert its effects by disrupting microtubule dynamics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luxabendazole have been observed over time. For instance, in muscle-stage Trichinella spiralis larvae, the biochemical changes produced by Luxabendazole were observed after in vivo treatment . These changes included a decrease in free glucose and glycogen levels, slight in vitro inhibition of fumarate reductase activity, and inhibition of colchicine-tubulin binding .
Dosage Effects in Animal Models
The effects of Luxabendazole vary with different dosages in animal models. For instance, in sheep, the elimination of Luxabendazole was slow, with a mean half-life of 8.72 hours . The steady-state volume of distribution and distribution volume during the elimination phase were 3.18 and 3.10 L/kg, respectively .
Metabolic Pathways
Luxabendazole is involved in various metabolic pathways. It has been observed to decrease free glucose and glycogen levels in muscle-stage Trichinella spiralis larvae , suggesting that it may interact with enzymes involved in glucose and glycogen metabolism.
Transport and Distribution
Luxabendazole is transported and distributed within cells and tissues. In sheep, Luxabendazole was found to be moderately absorbed from the gastrointestinal tract, widely distributed into extravascular compartments, and cleared slowly .
Métodos De Preparación
Luxabendazole se sintetiza mediante la reacción de compuestos de benzimidazol. . Los métodos de producción industrial pueden variar, pero generalmente implican los siguientes pasos:
Formación del anillo de benzimidazol: Esto se logra típicamente mediante la condensación de o-fenilendiamina con ácidos carboxílicos o sus derivados.
Funcionalización: Introducción del grupo carbamato y otros grupos funcionales para mejorar su actividad biológica.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener luxabendazole en su forma pura.
Análisis De Reacciones Químicas
Luxabendazole experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de varios derivados oxidados, que pueden tener diferentes actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la eficacia del compuesto.
Sustitución: Luxabendazole puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro, lo que lleva a la formación de nuevos derivados. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Luxabendazole es parte de la familia de benzimidazoles de antihelmínticos, que incluye compuestos como albendazol, mebendazol, fenbendazol y flubendazol . En comparación con estos compuestos, luxabendazole ha mostrado una eficacia similar, pero puede tener diferentes propiedades farmacocinéticas y un espectro de actividad. Por ejemplo:
Albendazol: Actividad de amplio espectro similar, pero farmacocinética diferente.
Mebendazol: Efectivo contra una gama más estrecha de parásitos.
Fenbendazol: A menudo se utiliza en medicina veterinaria con un mecanismo de acción similar.
Flubendazol: Se utiliza principalmente en aves de corral y cerdos por sus propiedades antihelmínticas.
La singularidad de Luxabendazole radica en sus grupos funcionales específicos y su disposición, que contribuyen a su perfil farmacológico distintivo.
Propiedades
IUPAC Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238189 | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90509-02-7 | |
| Record name | Luxabendazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUXABENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
